2-(2-(2-Chlorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Chemical Structure and Properties

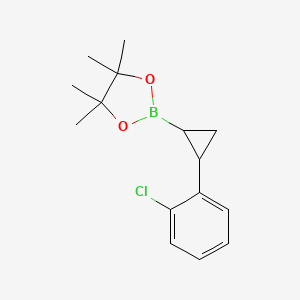

2-(2-(2-Chlorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester featuring a cyclopropane ring fused to a 2-chlorophenyl group. Its molecular formula is C₁₅H₁₉BClO₂, with a molecular weight of 280.58 g/mol. The compound’s structure combines the steric protection of the pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with the electronic and conformational effects of the 2-chlorophenyl-cyclopropyl moiety. This structural motif enhances stability and reactivity in cross-coupling reactions, making it valuable in medicinal chemistry and materials science .

Cyclopropanation: Formation of the cyclopropyl ring via [2+1] cycloaddition of a styrene derivative (e.g., 2-chlorostyrene) with a carbene precursor.

Boronate Ester Formation: Reaction of the cyclopropane-containing intermediate with pinacol (2,3-dimethyl-2,3-butanediol) under acidic or transition metal-catalyzed conditions .

Properties

Molecular Formula |

C15H20BClO2 |

|---|---|

Molecular Weight |

278.6 g/mol |

IUPAC Name |

2-[2-(2-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)12-9-11(12)10-7-5-6-8-13(10)17/h5-8,11-12H,9H2,1-4H3 |

InChI Key |

VRUOABSEWNCALW-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Chlorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes followed by the formation of the boronic ester . The reaction conditions often include the use of catalysts such as palladium or platinum to facilitate the hydroboration process. The reaction is generally carried out under mild conditions, making it suitable for a wide range of substrates.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Chlorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various boronic acids and esters.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohols or hydrocarbons.

Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in the presence of halides.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halide salts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions include boronic acids, alcohols, and substituted hydrocarbons, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-(2-(2-Chlorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-(2-Chlorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds through transmetalation processes. In Suzuki–Miyaura coupling reactions, the compound acts as a nucleophile, transferring its organic group to a palladium catalyst, which then facilitates the formation of the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily centered around the palladium catalyst and the boronic ester moiety .

Comparison with Similar Compounds

Q & A

Q. What are the primary synthetic routes for preparing 2-(2-(2-chlorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via boron trifluoride-mediated cyclopropanation of styrene derivatives followed by pinacol boronate esterification. A common approach involves reacting 2-chlorophenylcyclopropane boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions in the presence of a dehydrating agent like molecular sieves . Alternative methods may use transesterification with preformed boronates, but yields are highly dependent on steric effects of the cyclopropyl group and chlorophenyl substituent .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹¹B NMR : Confirms boronate ester formation (δ ~30 ppm for dioxaborolane rings) .

- ¹H/¹³C NMR : Identifies cyclopropyl proton splitting patterns (e.g., ABX systems) and chlorophenyl substituent environments .

- X-ray crystallography : Resolves steric strain between the cyclopropyl and tetramethyl dioxaborolane groups, critical for understanding reactivity .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₁₆H₂₁BClO₂) and isotopic patterns .

Q. What are its primary applications in organic synthesis?

The compound serves as a boronate ester precursor in Suzuki-Miyaura cross-coupling reactions , enabling the introduction of 2-chlorophenylcyclopropyl groups into biaryl systems. Its steric profile makes it suitable for coupling with electron-deficient aryl halides, though reaction efficiency depends on palladium catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos-based systems) .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling with sterically hindered partners?

Catalyst screening is critical:

- Ligand effects : Bulky ligands like SPhos improve turnover in couplings with ortho-substituted aryl halides .

- Solvent/base systems : Use toluene/EtOH with K₃PO₄ for moisture-sensitive substrates; microwave-assisted heating (100–120°C) reduces side reactions .

- Monitoring intermediates : In situ ¹¹B NMR tracks boronate hydrolysis, which can deactivate the catalyst if excessive .

Q. What electronic effects dominate the reactivity of the cyclopropyl-chlorophenyl moiety?

DFT calculations reveal:

- The cyclopropyl group induces angle strain , increasing electrophilicity at the boron center.

- The 2-chlorophenyl substituent exerts a -I (inductive) effect , stabilizing the boronate but slowing transmetallation. Substituent position (ortho vs. para) significantly impacts coupling rates .

- Hammett studies correlate σₚ values of aryl halides with reaction yields, showing nonlinear relationships due to steric clashes .

Q. How does the compound’s stability under varying conditions affect experimental design?

Stability assays indicate:

- Moisture sensitivity : Decomposes within 24 hours at >60% relative humidity, requiring anhydrous storage (<5 ppm H₂O) .

- Thermal stability : Degrades above 150°C, limiting high-temperature applications.

- pH effects : Stable in neutral organic solvents but hydrolyzes rapidly in acidic (pH < 3) or basic (pH > 10) aqueous media .

Q. What role does this compound play in drug discovery pipelines?

It is used to synthesize cyclopropane-containing drug candidates , particularly in kinase inhibitor scaffolds. The chlorophenyl group enhances target binding via halogen bonding, while the cyclopropyl ring enforces conformational rigidity. In vitro assays show improved metabolic stability compared to non-cyclopropyl analogs .

Q. How can computational modeling address contradictions in reported reaction yields?

Conflicting data (e.g., 40–75% yields for similar substrates) can be resolved by:

Q. What strategies validate the compound’s purity in complex reaction mixtures?

Advanced methods include:

- 2D NMR (HSQC/HMBC) : Distinguishes regioisomers or decomposition byproducts .

- ICP-MS : Detects residual palladium (<10 ppm) post-coupling .

- Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is attempted .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.